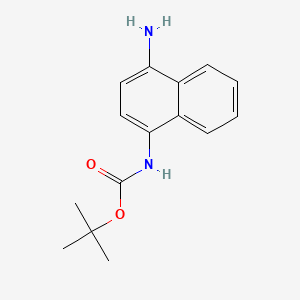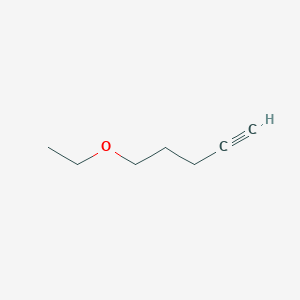
2-Bromo-5-iodo-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodo-1,3-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method includes the reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring, followed by halogenation using bromine and iodine under controlled conditions .
Industrial Production Methods: Industrial production methods for benzothiazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodo-1,3-benzothiazole has significant applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodo-1,3-benzothiazole involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate enzymatic activities and disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-Bromo-1,3-benzothiazole
- 5-Iodo-1,3-benzothiazole
- 2,5-Dibromo-1,3-benzothiazole
Comparison: 2-Bromo-5-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to its mono-substituted counterparts. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
Propiedades
Fórmula molecular |
C7H3BrINS |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
2-bromo-5-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
Clave InChI |
MGFWGZSJVOXQSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)N=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


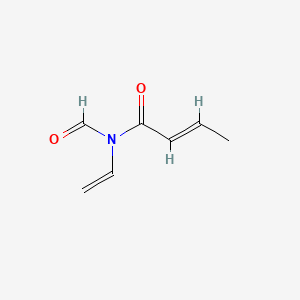

![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
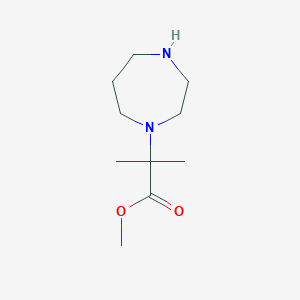

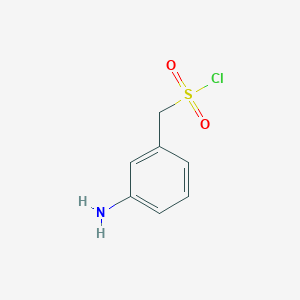

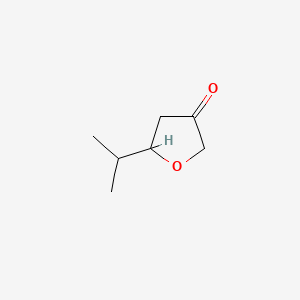
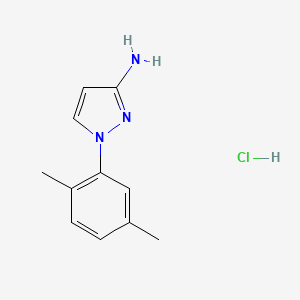
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)

